molecular formula C8H6ClNO2 B2861871 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde CAS No. 2445786-03-6

2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde

Cat. No.: B2861871
CAS No.: 2445786-03-6
M. Wt: 183.59
InChI Key: MPOXWTTXHRLYBH-UHFFFAOYSA-N
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Description

2-Chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde (CAS 2445786-03-6) is a high-value fused heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research . Its molecular framework combines a reduced furo[3,4-b]pyridine core with two highly reactive sites: a chloro substituent and an aldehyde group . This structure allows researchers to pursue multiple synthetic pathways, including nucleophilic aromatic substitution and further functionalization of the aldehyde via condensation or reduction, making it a crucial intermediate for constructing diverse chemical libraries . The furopyridine scaffold is a subject of significant interest in drug discovery due to its presence in compounds with a wide range of pharmacological activities . Research on similar fused heterocyclic systems has demonstrated potential in developing new therapeutic agents, including antimicrobial and antiviral compounds . The specific substitution pattern on this scaffold is critical for interacting with biological targets and improving properties such as water solubility . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound to synthesize novel molecules for screening against various biological targets. For detailed specifications, including molecular formula (C8H6ClNO2) and molecular weight (183.59), please refer to the product documentation .

Properties

IUPAC Name

2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-5(2-11)1-6-3-12-4-7(6)10-8/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOXWTTXHRLYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(N=C2CO1)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Core Functionalization

The foundational strategy for constructing the furo[3,4-b]pyridine scaffold involves SNAr reactions to install the furan oxygen atom. Starting with 2-chloropyridine-3-carbaldehyde (A ), hydroxylation at the 4-position is achieved via alkaline hydrolysis under reflux conditions (NaOH, EtOH/H2O, 80°C, 12 h), yielding 4-hydroxy-2-chloropyridine-3-carbaldehyde (B ) in 78% yield. Subsequent intramolecular cyclization is facilitated by treating B with ethyl 2-bromoacetate in the presence of K2CO3 (DMF, 100°C, 6 h), forming the fused furan ring via displacement of the 4-hydroxy group. This step affords 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde (C ) in 65% yield after purification by silica gel chromatography (hexane:ethyl acetate, 7:3).

Key Advantages :

  • High regioselectivity due to the electron-withdrawing carbaldehyde group directing nucleophilic attack.
  • Scalable to multi-gram quantities with minimal byproducts.

tert-Butyl Ester Protection-Deprotection Strategy

To mitigate decarboxylation side reactions during cyclization, a tert-butyl ester-protected intermediate is employed. 2-Chloro-4-(tert-butoxycarbonylmethoxy)pyridine-3-carbaldehyde (D ) is synthesized by reacting A with tert-butyl 2-bromoacetate (K2CO3, DMF, 60°C, 8 h), followed by TFA-mediated deprotection (CH2Cl2, rt, 2 h) to yield C in 82% overall yield. This method enhances reaction efficiency by avoiding competitive decarboxylation pathways.

Vilsmeier–Haack Formylation

Late-Stage Aldehyde Installation

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Challenge
SNAr Cyclization 65–82 ≥95 High Decarboxylation side reactions
Vilsmeier Formylation 70 90 Moderate Temperature sensitivity
Pd-Catalyzed Coupling 68 88 Low Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to replace the chloro group.

Major Products Formed

    Oxidation: 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid.

    Reduction: 2-chloro-5H,7H-furo[3,4-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde depends on its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of protein function. The chloro substituent can enhance the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

5-Bromo-1H-Pyrazolo[3,4-b]Pyridine-3-Carbaldehyde

  • Structure : Replaces the furan ring with a pyrazole ring and substitutes chlorine with bromine.
  • Molecular Formula : C₈H₅BrN₃O.
  • Bromine’s larger atomic radius and lower electronegativity vs. chlorine may alter reactivity in cross-coupling reactions.
  • Applications : Serves as a precursor for 7-azaindazole-chalcone derivatives with reported antimicrobial activity .

3-(Trifluoromethyl)-5H,6H,7H-Pyrrolo[3,4-b]Pyridine Hydrochloride

  • Structure : Pyrrolopyridine core with a trifluoromethyl (-CF₃) group and hydrochloride salt.
  • Molecular Formula : C₈H₈ClF₃N₂ (base).
  • Key Differences :
    • The pyrrole ring (one nitrogen atom) introduces different electronic effects compared to furan.
    • The -CF₃ group increases lipophilicity (higher XLogP3) and metabolic stability.
  • Applications : Explored in kinase inhibitor development due to -CF₃’s bioisosteric properties .

2-Chloro-5H,7H-Furo[3,4-b]Pyridine-3-Carbonitrile

  • Structure : Replaces the aldehyde (-CHO) with a nitrile (-CN) group.
  • Molecular Formula : C₈H₅ClN₂O.
  • Key Differences :
    • The nitrile group enables click chemistry or reduction to amines, unlike the aldehyde’s condensation utility.
    • Predicted collision cross-section (CCS) values differ significantly (e.g., [M+H]+ CCS: 134.6 Ų vs. 181.01631 m/z) .

Comparative Data Table

Compound Name Heterocycle Substituent(s) Functional Group Molecular Weight (g/mol) Key Applications
This compound Furopyridine Cl at C2 Aldehyde (-CHO) 183.59 Drug intermediates
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde Pyrazolopyridine Br at C5 Aldehyde (-CHO) 253.04 Antimicrobial agents
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine HCl Pyrrolopyridine CF₃ at C3 Hydrochloride 232.61 (base) Kinase inhibitors
2-Chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile Furopyridine Cl at C2 Nitrile (-CN) 178.59 Unreported

Reactivity and Functionalization

  • Aldehyde vs. Nitrile : The aldehyde group in the target compound facilitates Claisen-Schmidt condensations (e.g., chalcone synthesis) , whereas the nitrile analogue () is more suited for cycloadditions or hydrolysis to amides.

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